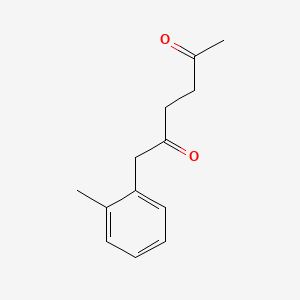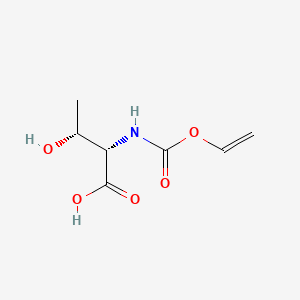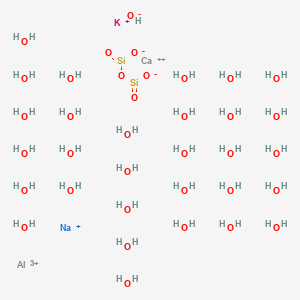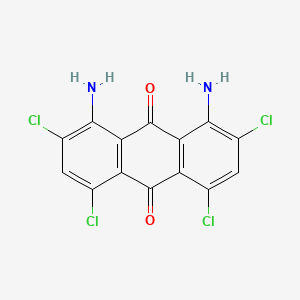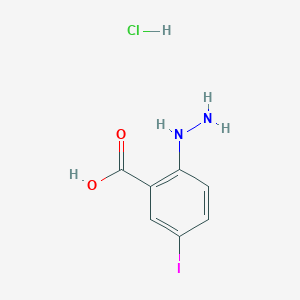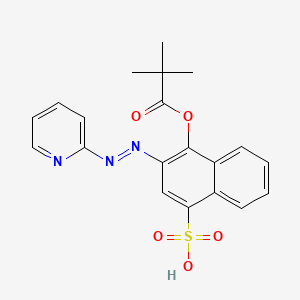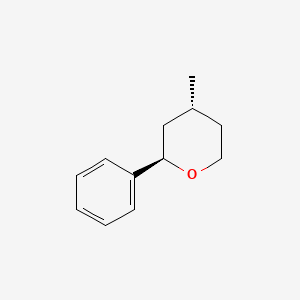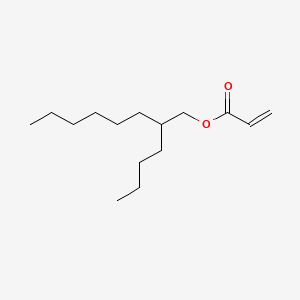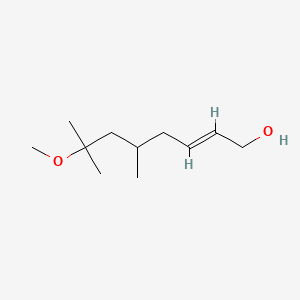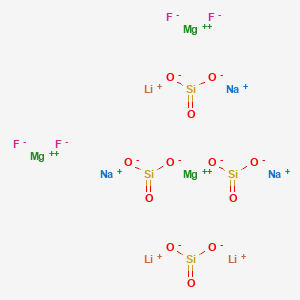
Lithium magnesium sodium fluoride silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrothermal Method: A novel, one-step hydrothermal method involves the direct growth of lithium magnesium silicate nanotubes on a silicate glass slide.
Co-precipitation Method: This method involves using the leaching solution of spent potlining (SPL) as raw material and magnesium sulfate as a reagent. The decisive factor for the type of product is the molar ratio of magnesium ion to fluorion (M/F). When M/F is less than 0.33, the product is mainly sodium magnesium fluoride.
Chemical Synthesis: Dissolving lithium chloride in water, heating to boil, and adding magnesium sulfate solution.
Industrial Production Methods
Industrial production of lithium magnesium sodium fluoride silicate typically involves large-scale hydrothermal synthesis or co-precipitation methods, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: Lithium magnesium sodium fluoride silicate can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: This compound can participate in substitution reactions, where one or more of its ions are replaced by other ions in a chemical reaction.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new silicate compounds with different ionic compositions.
Wissenschaftliche Forschungsanwendungen
Lithium magnesium sodium fluoride silicate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and structural properties.
Medicine: Explored for its potential in medical implants and prosthetics due to its chemical stability and biocompatibility.
Wirkmechanismus
The mechanism of action of lithium magnesium sodium fluoride silicate involves its interaction with various molecular targets and pathways:
Ion Transport: Enhances ion transport in solid-state batteries by promoting uniform deposition of lithium ions and improving the ion transport interface.
Structural Stability: The layered structure provides mechanical strength and stability, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Silicate Fluorides: Compounds like magnesium silicate fluoride (Mg5(SiO4)2F2) and magnesium silicate fluoride (Mg3SiO4F2) have similar structural properties but differ in their specific ionic compositions.
Lithium Magnesium Silicate: Similar in structure but lacks the sodium and fluoride components, resulting in different chemical and physical properties.
Uniqueness
Lithium magnesium sodium fluoride silicate is unique due to its combination of lithium, magnesium, sodium, fluoride, and silicate ions, providing a balance of chemical stability, thermal resistance, and mechanical strength. This makes it particularly valuable in applications requiring high performance and durability.
Eigenschaften
CAS-Nummer |
100063-69-2 |
|---|---|
Molekularformel |
F4Li3Mg3Na3O12Si4 |
Molekulargewicht |
543.1 g/mol |
IUPAC-Name |
trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |
InChI |
InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |
InChI-Schlüssel |
WSNJABVSHLCCOX-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



